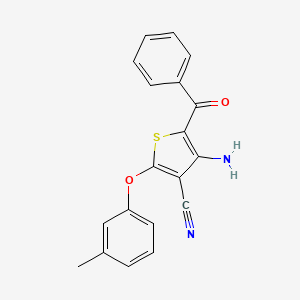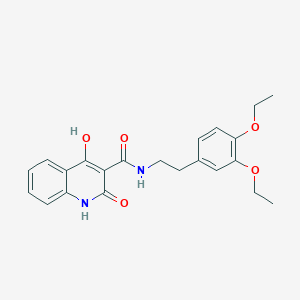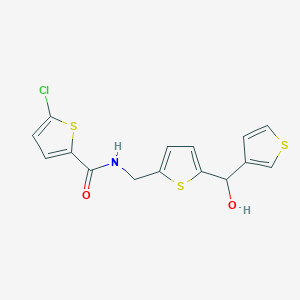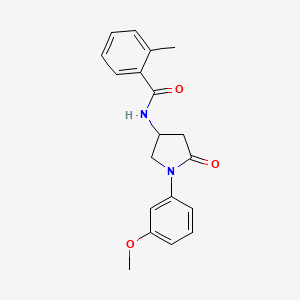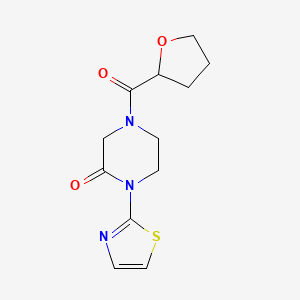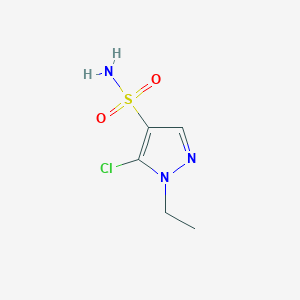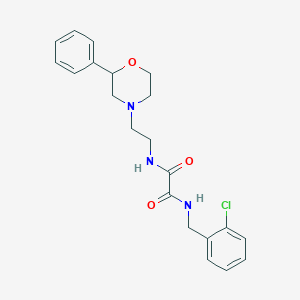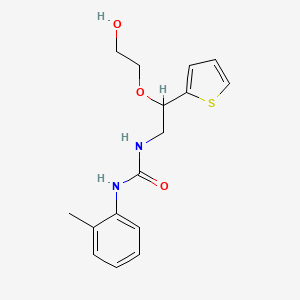
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea, also known as THU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. THU is a small molecule inhibitor that has shown promising results in preclinical studies as an adjuvant therapy for cancer treatment.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitor Research
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea and similar compounds have been synthesized and assessed for their antiacetylcholinesterase activity. Research by Vidaluc et al. (1995) focused on optimizing the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit for enhanced activity, demonstrating the potential of these compounds as acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Synthesis and Characterization
The synthesis and characterization of similar ureas have been a subject of study. Thalluri et al. (2014) demonstrated a method for synthesizing ureas from carboxylic acids, showcasing the versatility of these compounds in chemical synthesis (Thalluri et al., 2014). Additionally, Saharin et al. (2008) focused on the crystal structure of a related compound, highlighting the importance of structure in determining biological activity (S. M. Saharin et al., 2008).
Pharmaceutical Applications
The potential pharmaceutical applications of these compounds are significant. Research has delved into their roles as antimicrobial agents, with studies by Sharma et al. (2004) and Reddy et al. (2003) highlighting their effectiveness against various microorganisms (Sharma et al., 2004), (Reddy et al., 2003).
Corrosion Inhibition
Interestingly, these compounds have applications beyond pharmaceuticals, such as in corrosion inhibition. Mistry et al. (2011) studied the effectiveness of triazinyl urea derivatives in preventing mild steel corrosion, suggesting a novel application in materials science (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-5-2-3-6-13(12)18-16(20)17-11-14(21-9-8-19)15-7-4-10-22-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYBJPLVCOJUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

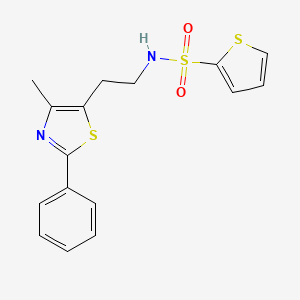
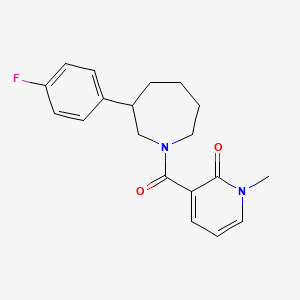
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)
![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)
![Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2864102.png)
![Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)
